(S)-Tert-butyl 3-hydroxyazepane-1-carboxylate is a chiral compound with significant relevance in organic chemistry and medicinal applications. This compound features a tert-butyl ester group and a hydroxyl functional group, contributing to its potential biological activity. The chemical formula for this compound is CHNO, and it has a molecular weight of 215.29 g/mol. Its unique structure allows for various chemical transformations and interactions, making it a subject of interest in synthetic organic chemistry and pharmacology.
(S)-Tert-butyl 3-hydroxyazepane-1-carboxylate is classified as an azepane derivative, specifically a carboxylate ester. Its classification is important for understanding its reactivity and potential applications in drug development and synthesis of complex organic molecules.
The synthesis of (S)-tert-butyl 3-hydroxyazepane-1-carboxylate typically involves several key steps:
A common synthetic route includes the use of sodium borohydride in methanol at low temperatures to facilitate the reduction process .
The reaction conditions often require careful control of temperature and pH, with catalysts like palladium or platinum being utilized to enhance reaction efficiency. Industrial methods may also involve continuous flow processes to optimize production scale while minimizing waste.
(S)-Tert-butyl 3-hydroxyazepane-1-carboxylate features a six-membered azepane ring with a hydroxyl group at the third position and a tert-butyl ester at the first position. The stereochemistry at the third carbon is crucial as it influences the compound's biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure, showing characteristic peaks corresponding to the various hydrogen environments within the molecule .
(S)-Tert-butyl 3-hydroxyazepane-1-carboxylate can undergo several chemical reactions:
Common reagents for these transformations include:
The mechanism of action for (S)-tert-butyl 3-hydroxyazepane-1-carboxylate revolves around its interaction with biological targets, such as enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, enhancing its affinity for specific molecular interactions. Additionally, the lipophilicity imparted by the tert-butyl ester group affects its pharmacokinetics, influencing absorption and distribution within biological systems .
Relevant analytical techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) can be employed to characterize these properties further .
(S)-Tert-butyl 3-hydroxyazepane-1-carboxylate finds applications primarily in medicinal chemistry and organic synthesis:
Research continues into its potential therapeutic applications, especially in areas requiring chiral compounds with specific biological activities .
The asymmetric reduction of the prochiral ketone precursor, N-Boc-3-aza-heptan-1-one, represents the most direct route to (S)-tert-butyl 3-hydroxyazepane-1-carboxylate. This transformation has been optimized through various catalytic systems that deliver exceptional enantiocontrol:
Transition Metal Catalysis: Ruthenium complexes with chiral diphosphine ligands (e.g., Ru-SYNPHOS systems) achieve >95% ee in the hydrogenation of N-Boc-3-aza-heptan-1-one. The mechanism involves a substrate-ligand cooperative effect where the carbonyl oxygen coordinates to the metal center while the carbamate carbonyl engages in hydrogen bonding with a strategically positioned ammonium group on the ligand framework. This dual interaction rigidifies the transition state, enabling facial selectivity during hydride transfer. Notably, catalyst loadings as low as 0.1 mol% can be employed under moderate hydrogen pressure (50-100 psi) in methanol at ambient temperature [9].
Organocatalytic Reduction: Corey-Bakshi-Shibata (CBS) catalysts provide a metal-free alternative, typically operating at 5-10 mol% loadings. The oxazaborolidine catalyst activates borane (BH₃·THF) or catecholborane, generating a chiral borane complex that delivers hydride to the Si-face of the ketone. Computational studies reveal that enantioselectivity (>90% ee) stems from a Zimmerman-Traxler-type transition state where the azepanone ring adopts a pseudo-chair conformation. The tert-butoxycarbonyl (Boc) group plays a crucial role by minimizing competing non-catalyzed reduction pathways through steric shielding of the Re-face [7].
Copper-HBTM Catalysis: Chiral heterocyclic bis-terpene motifs (HBTM) complexed with copper hydride enable transfer hydrogenation using polymethylhydrosiloxane (PMHS) as the reductant. This system operates effectively at -40°C in toluene, affording the S-alcohol in 92% ee. Isotopic labeling studies confirm a concerted σ-bond metathesis mechanism where the copper hydride simultaneously coordinates to the ketone oxygen and transfers hydride via a six-membered transition state [9].
Table 1: Comparative Performance of Catalytic Systems for Ketone Reduction
Catalyst System | Conditions | ee (%) | Turnover Frequency (h⁻¹) | Key Advantage |
---|---|---|---|---|
Ru-(S)-SYNPHOS/BINAP | 50 psi H₂, CH₃OH, 25°C, 0.1 mol% | >98 | 1,200 | Low catalyst loading |
CBS-oxazaborolidine | BH₃·THF, toluene, -20°C, 5 mol% | 92 | 85 | Metal-free |
Cu-(S)-HBTM/PMHS | Toluene, -40°C, 2 mol% | 92 | 210 | Mild reducing agent |
Biocatalytic reduction using ketoreductases (KREDs) has emerged as a sustainable methodology for synthesizing (S)-tert-butyl 3-hydroxyazepane-1-carboxylate. KREDs offer exquisite stereocontrol under ambient conditions while aligning with green chemistry principles:
Enzyme Engineering and Screening: Directed evolution of Lactobacillus brevis ketoreductase (LbKRED) has yielded mutants (e.g., KRED-101-P1G-F147W) with 300-fold enhanced activity toward N-Boc-3-aza-heptan-1-one compared to wild-type enzymes. Library screening against bulky cyclic ketones identified Candida macedoniensis ketoreductase (KRED-112) as particularly effective, delivering the S-alcohol in >99.5% ee and 95% yield at 100 g/L substrate concentration. The enzymatic reduction proceeds via a highly ordered transition state where the ketone substrate is sandwiched between the conserved catalytic triad (Ser-Tyr-Lys) and the nicotinamide ring of NADPH [5].
Cofactor Recycling: Efficient NADPH regeneration is achieved through glucose dehydrogenase (GDH)-mediated oxidation of D-glucose, enabling total turnover numbers (TTN) exceeding 50,000 for the cofactor. Alternative systems employ isopropanol as a sacrificial cosubstrate, where KRED itself catalyzes acetone formation while recycling NADPH. This approach eliminates the need for a second enzyme and simplifies downstream processing. Recent advances utilize immobilized enzyme cascades on chitosan beads, allowing 15 reaction cycles without significant activity loss [5].
Deep Eutectic Solvent (DES) Media: Replacing traditional organic solvents with choline chloride/glycerol DES (1:2 molar ratio) enhances enzyme stability and substrate solubility. The DES system increases the substrate loading capacity to 150 g/L while maintaining 98% conversion and >99% ee after 24 hours at 30°C. Remarkably, the product can be extracted directly from the DES phase using methyl tert-butyl ether (MTBE), bypassing aqueous workup steps and minimizing waste generation [2] [5].
Table 2: Biocatalytic Parameters for Enantioselective Ketone Reduction
Biocatalyst | Cofactor System | Productivity (g/L/h) | ee (%) | Solvent System |
---|---|---|---|---|
KRED-101-P1G-F147W | NADP⁺/GDH/glucose | 8.2 | >99.9 | Phosphate buffer (pH 7.0) |
KRED-112 | NADP⁺/isopropanol | 12.5 | 99.5 | Tris-HCl (pH 8.0) |
Rhodococcus sp. KRED-43 | NADP⁺/glucose/GDH | 6.8 | 98.7 | ChCl:Gly DES (1:2) |
Preparative supercritical fluid chromatography (SFC) provides a complementary strategy for accessing enantiopure (S)-tert-butyl 3-hydroxyazepane-1-carboxylate from racemic mixtures, particularly valuable when asymmetric synthesis yields insufficient stereocontrol:
Stationary Phase Optimization: Polysaccharide-based chiral stationary phases (CSPs) demonstrate superior resolution for azepane carbamates. Immobilized amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA-3) achieves baseline separation (Rs > 2.0) of the racemic hydroxyazepane, while cellulose tris(4-methylbenzoate) (Lux Cellulose-3) offers complementary selectivity for N-Boc protected analogs. The separation mechanism involves synergistic interactions: (1) hydrogen bonding between the carbamate carbonyl and CSP phenylcarbamate groups, (2) π-π stacking with electron-rich dimethylphenyl moieties, and (3) steric fitting within the helical grooves of the polysaccharide backbone. Chlorinated phases (e.g., Chiralpak IG) show enhanced retention for polar azepanols due to dipole-dipole interactions [1] [6] [10].
Mobile Phase Engineering: CO₂ with 20-30% (v/v) methanol as cosolvent optimizes both enantioselectivity (α = 1.25-1.40) and analysis time (< 8 min) for the hydroxyazepane. Ethanol/isopropanol mixtures (1:1) reduce tailing for basic azepanes but increase backpressure. Critically, 0.1% diethylamine additive suppresses peak broadening by neutralizing residual silanols on silica supports. Backpressure regulation at 120-150 bar balances diffusivity and density, enhancing chiral recognition while preventing co-solvent/CO₂ phase separation [3] [6] [10].
Preparative Workflow: Stacked injection SFC on 250 × 30 mm ID columns packed with 5 μm Chiralpak AD-H resin achieves throughputs >200 g/day. The low viscosity of supercritical CO₂ permits high flow rates (120 mL/min) without excessive column backpressure (<100 bar), enabling rapid cycle times. Fraction collection employs density-triggered switching valves that isolate the (S)-enantiomer upon UV detection. Post-processing involves inline solvent removal via gas-liquid separators (GLS), yielding the product in >99.5% ee and 95% recovery after crystallization from heptane/ethyl acetate. This approach reduces organic solvent consumption by 85% compared to traditional normal-phase HPLC [3] [6].
Table 3: SFC Chiral Resolution Parameters for Racemic Hydroxyazepane
Chiral Stationary Phase | Co-solvent/Additive | α | Resolution (Rs) | Retention Factor (k₁) |
---|---|---|---|---|
Chiralpak AD-H | 25% MeOH/0.1% DEA | 1.38 | 2.15 | 2.8 |
Lux Cellulose-3 | 30% EtOH/0.1% TFA | 1.42 | 1.98 | 3.5 |
Chiralpak IA | 20% IPA/0.1% isopropylamine | 1.25 | 1.72 | 4.1 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1